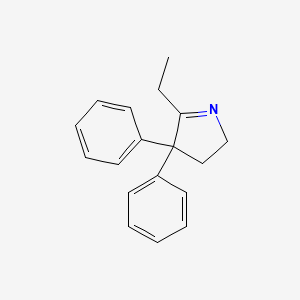
Tetraethyl 1,4-phenylenebis(methanetriyl)tetracarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethyl 1,4-phenylenebis(methanetriyl)tetracarbamate is a chemical compound with the molecular formula C20H30N4O8 and a molecular weight of 454.484 g/mol . This compound is known for its unique structure, which includes a phenylenebis(methanetriyl) core with four ethyl carbamate groups attached. It is primarily used in research and industrial applications due to its specific chemical properties.
Métodos De Preparación
The synthesis of Tetraethyl 1,4-phenylenebis(methanetriyl)tetracarbamate typically involves the reaction of 1,4-phenylenebis(methanetriyl) with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Tetraethyl 1,4-phenylenebis(methanetriyl)tetracarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate groups, where nucleophiles replace the ethyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols.
Aplicaciones Científicas De Investigación
Tetraethyl 1,4-phenylenebis(methanetriyl)tetracarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tetraethyl 1,4-phenylenebis(methanetriyl)tetracarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Tetraethyl 1,4-phenylenebis(methanetriyl)tetracarbamate can be compared with other similar compounds, such as:
Tetraethyl p-xylylenediphosphonate: This compound has a similar tetraethyl structure but with phosphonate groups instead of carbamate groups.
Tetraethyl p-xylylenebisphosphonate: Another similar compound with bisphosphonate groups. The uniqueness of this compound lies in its specific carbamate groups, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C20H30N4O8 |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
ethyl N-[[4-[bis(ethoxycarbonylamino)methyl]phenyl]-(ethoxycarbonylamino)methyl]carbamate |
InChI |
InChI=1S/C20H30N4O8/c1-5-29-17(25)21-15(22-18(26)30-6-2)13-9-11-14(12-10-13)16(23-19(27)31-7-3)24-20(28)32-8-4/h9-12,15-16H,5-8H2,1-4H3,(H,21,25)(H,22,26)(H,23,27)(H,24,28) |
Clave InChI |
DIDACADDVWSSDQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC(C1=CC=C(C=C1)C(NC(=O)OCC)NC(=O)OCC)NC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11973844.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11973846.png)


![4-(decyloxy)-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide](/img/structure/B11973862.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11973879.png)
![8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline](/img/structure/B11973893.png)
![9-Chloro-5-(3,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973894.png)
![(5E)-2-(4-tert-butylphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973899.png)
![3-(4-chlorophenyl)-5-[(2-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B11973910.png)
![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11973911.png)
![N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}acetamide](/img/structure/B11973913.png)
![4-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B11973915.png)
